molecular formula C13H9Cl2NO B1607071 3-chloro-N-(4-chlorophenyl)benzamide CAS No. 54979-73-6

3-chloro-N-(4-chlorophenyl)benzamide

Cat. No. B1607071
CAS RN: 54979-73-6
M. Wt: 266.12 g/mol
InChI Key: SVOJTVKPDNERKX-UHFFFAOYSA-N
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Description

3-chloro-N-(4-chlorophenyl)benzamide is a chemical compound with the linear formula C13H9Cl2NO . It has a molecular weight of 266.129 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of benzamides, including 3-chloro-N-(4-chlorophenyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The process is considered green, rapid, mild, and highly efficient .


Chemical Reactions Analysis

The synthesis of benzamides, including 3-chloro-N-(4-chlorophenyl)benzamide, involves the reaction of carboxylic acids and amines at high temperatures . This reaction is usually incompatible with most functionalized molecules .


Physical And Chemical Properties Analysis

3-chloro-N-(4-chlorophenyl)benzamide has a molecular weight of 266.12 . The linear formula of this compound is C13H9Cl2NO . The CAS Number is 54979-73-6 .

Scientific Research Applications

Crystal Structure Analysis

  • A theoretical study utilized Gaussian03 quantum chemistry codes to calculate the geometrical parameters of 4-Chloro-N-(3-chlorophenyl)benzamide, showing agreement with X-ray diffraction (XRD) reported values (Panicker et al., 2010). This demonstrates its applicability in crystallography and molecular modeling.

Hydrogen Bonding and Molecular Structure

  • The conformation and bond parameters of N-(3-Chlorophenyl)benzamide were analyzed, showing specific N—H bond orientation and hydrogen bonding, which is crucial in understanding molecular interactions and stability (Gowda et al., 2008).

Derivative Compounds Analysis

  • Research on N-(4-Methylphenyl)benzamide, a compound with a similar structure, focused on its hydrogen bonding and molecular orientation, which has implications for the study of derivative compounds of 3-Chloro-N-(4-Chlorophenyl)benzamide (Gowda et al., 2007).

Molecular Conformations

  • Studies on various benzanilides, including N-(2,4-Dichlorophenyl)benzamide, highlighted the anti conformations of N—H and C=O bonds, contributing to the understanding of molecular conformations and their implications in chemical properties (Gowda et al., 2008).

Intramolecular Interactions

  • Analysis of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide derivatives revealed extensive intramolecular hydrogen bonds, which are essential for the study of intramolecular interactions in related compounds (Siddiqui et al., 2008).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . There are several safety precautions to be taken while handling this compound, such as avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

properties

IUPAC Name

3-chloro-N-(4-chlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOJTVKPDNERKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352287
Record name 3-chloro-N-(4-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-chlorophenyl)benzamide

CAS RN

54979-73-6
Record name 3-chloro-N-(4-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-N-(4-CHLOROPHENYL)BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Buchynskyy, JR Gillespie, MA Hulverson… - Bioorganic & medicinal …, 2017 - Elsevier
A phenotypic screen of a compound library for antiparasitic activity on Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), led to the identification of N-(2…
Number of citations: 15 www.sciencedirect.com
YY Lai, LJ Huang, KH Lee, Z Xiao, KF Bastow… - Bioorganic & medicinal …, 2005 - Elsevier
As part of a continuing search for potential anticancer drug candidates in the 2-phenyl-4-quinolone series, 3′,6-substituted 2-phenyl-4-quinolone-3-carboxylic acid derivatives and their …
Number of citations: 74 www.sciencedirect.com

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